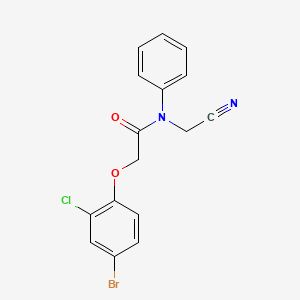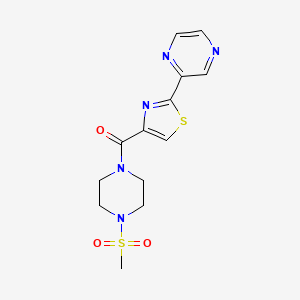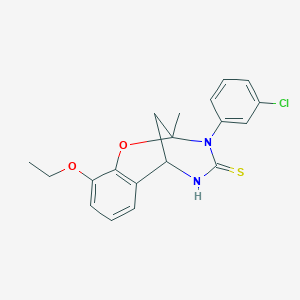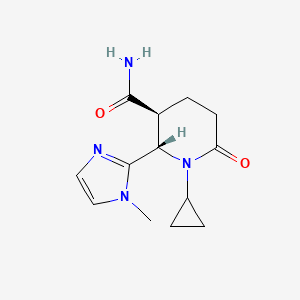
2-(4-bromo-2-chlorophenoxy)-N-(cyanomethyl)-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromo-2-chlorophenoxy)-N-(cyanomethyl)-N-phenylacetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as BCPA and is a member of the phenylacetamide family of compounds. BCPA has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for use in various research areas.
Mechanism of Action
The mechanism of action of BCPA involves the selective inhibition of specific proteins. BCPA binds to the active site of these proteins, preventing them from carrying out their normal functions. This inhibition can be used to study the role of these proteins in various cellular processes.
Biochemical and Physiological Effects:
BCPA has been shown to have a wide range of biochemical and physiological effects. These effects include the inhibition of specific enzymes involved in cellular processes such as protein synthesis and DNA replication. BCPA has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for use in the treatment of various diseases.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using BCPA in lab experiments is its selectivity for specific proteins. This selectivity allows researchers to study the function of these proteins in a more targeted manner. However, one limitation of using BCPA is its potential toxicity at high concentrations. Careful dosing and monitoring of BCPA concentrations is necessary to avoid any adverse effects.
Future Directions
There are several potential future directions for research involving BCPA. One area of interest is the development of new compounds based on the structure of BCPA that may have improved selectivity or reduced toxicity. Another area of interest is the use of BCPA in the development of new therapies for various diseases, including cancer and inflammatory disorders. Additionally, further studies are needed to fully understand the mechanism of action of BCPA and its potential applications in various research areas.
Synthesis Methods
The synthesis of BCPA involves several steps, including the reaction of 4-bromo-2-chlorophenol with cyanomethyl acetate, followed by the reaction of the resulting intermediate with phenylacetic acid. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
Scientific Research Applications
BCPA has been studied extensively for its potential applications in scientific research. One of the primary areas of interest is its use as a tool for studying the role of specific proteins in various cellular processes. BCPA has been shown to selectively inhibit the activity of certain proteins, making it a valuable tool for researchers studying the function of these proteins.
properties
IUPAC Name |
2-(4-bromo-2-chlorophenoxy)-N-(cyanomethyl)-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrClN2O2/c17-12-6-7-15(14(18)10-12)22-11-16(21)20(9-8-19)13-4-2-1-3-5-13/h1-7,10H,9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJDVUHAIMLWPJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CC#N)C(=O)COC2=C(C=C(C=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-2-chlorophenoxy)-N-(cyanomethyl)-N-phenylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-(isopropylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)benzamide](/img/structure/B2882892.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2882893.png)
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methoxypiperidine-4-carboxylic acid](/img/structure/B2882895.png)



![1-benzyl-6-fluoro-3-[(3-methylphenyl)sulfonyl]-7-(3-methylpiperidin-1-yl)quinolin-4(1H)-one](/img/structure/B2882902.png)


![2-[(2-Fluorophenyl)methyl]-3-oxoisoindoline-4-carboxylic acid](/img/structure/B2882906.png)
![1-Amino-2-(2-bicyclo[2.2.1]hept-5-enyl)propan-2-ol](/img/structure/B2882908.png)
![4-butyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclohexanecarboxamide](/img/structure/B2882909.png)
![1-(Chloromethyl)-3-(3-methoxyphenyl)bicyclo[1.1.1]pentane](/img/structure/B2882912.png)
